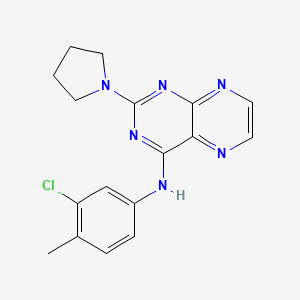

N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

Description

N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is a pteridine derivative characterized by:

- A pteridin-4-amine core, a bicyclic aromatic system with nitrogen atoms at positions 1, 3, 5, and 6.

- A pyrrolidin-1-yl substituent at position 2, introducing a five-membered saturated amine ring.

- A 3-chloro-4-methylphenyl group attached to the amine at position 4, contributing lipophilicity and steric bulk.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-pyrrolidin-1-ylpteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6/c1-11-4-5-12(10-13(11)18)21-16-14-15(20-7-6-19-14)22-17(23-16)24-8-2-3-9-24/h4-7,10H,2-3,8-9H2,1H3,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOCHVVIUREPJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which includes a pteridine core substituted with a pyrrolidine group and a chloro-methylphenyl moiety. Its structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways or disease processes.

- Receptor Modulation : The compound could interact with various receptors in the central nervous system or other tissues, influencing physiological responses.

Antimicrobial Activity

Recent studies have shown that related compounds exhibit significant antimicrobial properties. For instance, derivatives of pteridine have been tested against various bacterial strains, demonstrating efficacy against resistant strains of Mycobacterium tuberculosis .

| Compound | Activity | Target |

|---|---|---|

| This compound | Antimicrobial | Mycobacterium tuberculosis |

| Other pteridine derivatives | Antileishmanial | L. donovani, L. amazonensis |

Anticancer Potential

The compound's structural features suggest it may also possess anticancer properties. For example, pteridine derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study explored the effectiveness of pteridine derivatives against Mycobacterium tuberculosis, highlighting the significance of structural modifications in enhancing bioactivity .

- Anticancer Activity : Another investigation focused on the cytotoxic effects of pteridine-based compounds on cancer cell lines, revealing promising results in inhibiting tumor growth .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might disrupt critical cellular processes, such as mitochondrial function and metabolic pathways .

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound may exhibit several key pharmacological activities:

- Enzyme Inhibition : It has been suggested that N-(3-chloro-4-methylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine may inhibit specific enzymes involved in metabolic pathways or disease processes. This inhibition could play a role in treating conditions where enzyme activity is dysregulated.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS) or other tissues, influencing physiological responses. Such interactions could lead to therapeutic effects in neurological disorders.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

- A study highlighted its potential as an anti-cancer agent, where it demonstrated cytotoxic activity against specific cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the modulation of signaling pathways involved in cell survival .

- Another investigation focused on its neuroprotective properties, showing that it could enhance neuronal survival under stress conditions, which may be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine (CAS: 946298-51-7)

- Core : Retains the pteridin-4-amine backbone.

- Substituents :

- Position 2: 2,6-dimethylmorpholin-4-yl (six-membered ring with oxygen and two methyl groups).

- Position 4: Same 3-chloro-4-methylphenyl group.

- Molecular Formula : C₁₉H₂₁ClN₆O (MW: 384.9) .

- Key Differences :

- Morpholine introduces an oxygen atom, enhancing polarity compared to pyrrolidine.

- Methyl groups on morpholine may reduce conformational flexibility.

1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 890892-46-3)

- Core : Pyrazolo[3,4-d]pyrimidine instead of pteridine.

- Substituents :

- Position 1: 3-chloro-4-methylphenyl.

- Position 4: 2,4-dimethoxyphenylamine.

- Molecular Formula : C₂₀H₁₈ClN₅O₂ (MW: 395.8) .

- Key Differences :

- Pyrazolopyrimidine core lacks the fused benzene ring of pteridine, altering electron distribution.

- Methoxy groups on the aryl amine may improve solubility but reduce metabolic stability.

Substituent Variations on the Aromatic Ring

N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

- Core : Pteridin-4-amine.

- Substituents :

- Position 2: 4-phenylpiperazin-1-yl (six-membered diamine ring with a phenyl group).

- Position 4: 2,4-dimethylphenyl.

- Dimethylphenyl group lacks the chloro substituent, reducing electrophilicity.

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (Compound 25)

- Core : Pyrazolo[4,3-b]pyridine.

- Substituents :

- Position 3: 3-chloro-4-fluorophenyl.

- Synthetic Route : Utilizes Pd-catalyzed coupling (XPhos ligand) .

- Key Differences :

- Fluorine substitution may enhance metabolic stability compared to methyl groups.

- Smaller core structure could influence binding pocket accessibility.

Heterocyclic Side Chain Modifications

Tetrahydro-2H-pyran-4-amine Derivatives (Examples 13–14, )

- Core : Cyclopentyl-tetrahydro-2H-pyran-4-amine.

- Substituents : Varied carbonyl-linked piperidine/phenyl groups.

- Molecular Weights : 399–411 .

- Key Differences: Non-pteridine cores imply divergent biological targets (e.g., GPCRs vs. kinases). Bulky substituents (e.g., isopropyl) may limit membrane permeability.

Structural and Pharmacological Implications

Physicochemical Properties

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and aromaticity. For example, pyridine protons typically resonate at δ 8.8–9.0 ppm, while pyrrolidine protons appear as broad singlets near δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯N interactions forming eight-membered synthons) .

What role does the pyrrolidine moiety play in the compound’s biological activity?

Advanced Research Question

The pyrrolidine group enhances:

- Lipophilicity : Improves membrane permeability, critical for central nervous system (CNS) targeting .

- Conformational flexibility : Facilitates binding to enzyme active sites (e.g., kinases or cholinesterases) via induced-fit mechanisms .

- Metabolic stability : The saturated ring reduces oxidative degradation compared to aromatic substituents .

Methodological Insight : Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to targets like p38 MAP kinase, leveraging structural analogs .

How can conflicting biological activity data for this compound be resolved?

Advanced Research Question

Contradictions in activity (e.g., varying IC values across assays) may arise from:

- Assay conditions : pH, temperature, and co-solvents (e.g., DMSO concentration >1% can denature proteins) .

- Target specificity : Off-target effects identified via kinome-wide profiling or CRISPR screening.

- Metabolic interference : Cytochrome P450 interactions alter efficacy in vivo vs. in vitro .

Resolution Strategy : - Dose-response curves : Validate activity across multiple concentrations.

- Orthogonal assays : Use fluorescence polarization and surface plasmon resonance (SPR) to confirm binding .

What computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

- Lipophilicity (LogP) : Calculated via software like MarvinSuite or experimental shake-flask methods. A LogP >3 suggests high membrane permeability but potential toxicity .

- Metabolic stability : Microsomal incubation assays (e.g., liver microsomes) quantify clearance rates.

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 assess absorption, distribution, and toxicity profiles .

How does the chloro-methylphenyl substituent influence electronic and steric effects?

Advanced Research Question

- Electronic effects : The electron-withdrawing chloro group reduces electron density on the phenyl ring, stabilizing charge-transfer interactions with target proteins .

- Steric effects : The 3-chloro-4-methyl arrangement creates steric hindrance, potentially blocking non-specific binding pockets.

- Crystallographic data : Dihedral angles (e.g., 48.03° between pyridyl and benzene rings) reveal non-planarity, affecting π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.